1-Amino-4-(propan-2-yl)cyclohexane-1-carbonitrile
Overview
Description
“1-Amino-4-(propan-2-yl)cyclohexane-1-carbonitrile” is a chemical compound with the CAS Number: 804433-45-2 . It has a molecular weight of 166.27 . The compound is in the form of an oil and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H18N2/c1-8(2)9-3-5-10(12,7-11)6-4-9/h8-9H,3-6,12H2,1-2H3 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 166.27 . It is in the form of an oil and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Organocatalytic Synthesis Applications
The compound has been utilized in organocatalytic synthesis. For instance, 2-Amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles were synthesized from a tandem Michael addition-cyclization reaction involving cyclohexane-1,2-dione and benzylidenemalononitriles. This process used a cinchona alkaloid-derived thiourea catalyst to achieve enantioselective synthesis with moderate ee values (up to 63% ee) (Ding & Zhao, 2010).
Cyclization and Derivative Synthesis
Cyclization processes have employed derivatives of the compound to produce various complex molecules. For example, cyclization of ethyl (E)/(Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate in cold concentrated sulfuric acid led to the formation of 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid and 3,5,6,7,8,8a-hexahydro-3-oxospiro-[1H-2-benzopyran-1,1′-cyclohexane]-4-carbonitrile. These intermediates were used to synthesize various octahydrophenanthrene derivatives, illustrating the compound's utility in complex synthetic pathways (Wilamowski et al., 1995).
Structural and Conformational Studies
The compound and its derivatives have been subjects of structural and conformational studies. A research study synthesized substituted 1-aminocyclohexene-2,4-dicarbonitriles and examined their structures and stereochemistry using spectroscopic methods and X-ray crystallography. These studies contribute to a deeper understanding of the chemical properties and potential applications of these compounds (Lorente et al., 1995).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms . The hazard statements associated with it are H302, H312, H315, H318, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1-amino-4-propan-2-ylcyclohexane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-8(2)9-3-5-10(12,7-11)6-4-9/h8-9H,3-6,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVYXXOSVVUBBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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